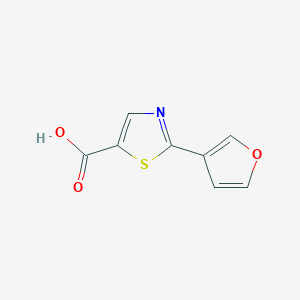

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid

Vue d'ensemble

Description

The compound “2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a furan ring, a thiazole ring, and a carboxylic acid group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Thiazole is also a five-membered ring but contains three carbon atoms, one nitrogen atom, and one sulfur atom. The carboxylic acid group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan and thiazole rings followed by the introduction of the carboxylic acid group. Furan can be synthesized from furfural, a compound derived from biomass . Thiazole can be synthesized through the reaction of α-haloketones and thioamides . The carboxylic acid group can be introduced through various methods, including oxidation reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiazole rings, which are aromatic and thus contribute to the compound’s stability. The carboxylic acid group is polar and can form hydrogen bonds, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the furan and thiazole rings and the carboxylic acid group. The furan ring is electron-rich and can undergo electrophilic aromatic substitution reactions . The thiazole ring can also participate in various reactions, including nucleophilic substitutions . The carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification and amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings would contribute to its stability, while the carboxylic acid group would make it polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds from furan- and thiazole-derived precursors. For instance, compounds such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide, demonstrating the structural versatility of furan derivatives in organic synthesis. These compounds have shown interesting tautomeric behaviors, which are crucial for their chemical and physical properties (Koparır, Çetin, & Cansiz, 2005).

Polymer Synthesis

The incorporation of furan derivatives into polymers has been studied, with furan-2,5-dicarboxylic acid being a key monomer. The synthesis of poly(ester amide)s containing 2,5-furandicarboxylic acid highlights the potential of furan derivatives in creating materials with enhanced hydrogen bonding capabilities, potentially affecting their thermal and mechanical properties (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).

Biobased Building Blocks

Furan carboxylic acids, derived from biomass, have been identified as promising biobased building blocks for the pharmaceutical and polymer industries. Enzyme-catalyzed oxidations of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) and 5-formyl-2-furancarboxylic acid (FFCA) showcase the feasibility of converting renewable resources into valuable chemical precursors with high yields (Jia, Zong, Zheng, & Li, 2019).

Fluorescent Materials

Research into the development of fluorescent materials has utilized furan derivatives. The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions demonstrates the potential of furan derivatives in creating compounds with extended π-conjugation and strong photoluminescence, highlighting their applications in the field of material science (Tanaka, Ashida, Tatsuta, & Mori, 2015).

Green Chemistry Synthesis

The synthesis of heterocyclic compounds like 4-thiazolidinone-5-carboxylic acid from furan derivatives aligns with green chemistry principles. Using deep eutectic solvents (DES) as a green medium, researchers have developed cost-effective, environmentally friendly methods for synthesizing these compounds, emphasizing the importance of sustainable approaches in chemical synthesis (Shaikh, Shaikh, Wagare, Sheikh, & Kasim, 2022).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Furan derivatives have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives are known to interact with their targets, leading to potential therapeutic effects .

Biochemical Pathways

Furan derivatives are known to influence various biochemical pathways due to their broad range of interactions with different targets or receptors .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known to have high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

The chemical industry has begun to switch from traditional resources such as crude oil to biomass, which may influence the action environment of biomass-derived furan derivatives .

Analyse Biochimique

Biochemical Properties

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, this compound has been observed to modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can affect cellular metabolism, proliferation, and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of their activity . For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of this compound have been associated with toxic or adverse effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and various transferases . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The metabolic pathways of this compound can also influence metabolic flux and the levels of various metabolites within cells.

Propriétés

IUPAC Name |

2-(furan-3-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUETYXKNGRYXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)

![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)

![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)

![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)

![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)

![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)

![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)

![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)